molecular formula C13H19N5O2S2 B3344288 JA2131 CAS No. 6505-99-3

JA2131

货号: B3344288
CAS 编号: 6505-99-3
分子量: 341.5 g/mol
InChI 键: XHNSOGDMSSHQFY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

JA2131 的合成涉及多个步骤,从容易获得的起始原料开始反应条件通常涉及使用有机溶剂,例如二甲基亚砜 (DMSO),并且需要仔细控制温度和 pH 值以确保高产率和纯度 .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产量并最小化杂质。 最终产品通常使用重结晶或色谱等技术进行纯化,以达到所需的纯度水平 .

化学反应分析

反应类型

JA2131 经历各种化学反应,包括:

常用试剂和条件

形成的主要产物

从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。 例如,this compound 的氧化可以导致亚砜或砜的形成,而还原可以产生硫醚 .

科学研究应用

Key Features:

  • Binding Affinity: JA2131 exhibits a high binding affinity for the adenine-binding pocket of human PARG, with an IC50 value of 0.4 μM, indicating potent inhibitory effects compared to other compounds in its class .
  • Synergistic Effects: The compound has shown synergistic effects when combined with PARP inhibitors and IR, particularly in BRCA-proficient cancer cell lines, enhancing therapeutic efficacy .

Efficacy in Cancer Models

This compound has been tested across various cancer cell lines to evaluate its effectiveness and potential as a therapeutic agent.

Table 1: Efficacy of this compound in Different Cancer Cell Lines

Cell LineSensitivity to this compoundIC50 (μM)Notable Observations
MCF-7Moderate0.4Less sensitive compared to other lines
Ovarian CancerHigh0.5Effective in BRCA-proficient models
Colon CancerHigh0.3Induces significant PAR accumulation
Breast CancerModerate0.4Synergistic effects with IR noted

Case Studies and Research Findings

Several studies have highlighted the applications and implications of this compound in cancer treatment:

  • Study on Replication Stress: Research demonstrated that this compound effectively induces replication fork defects in cancer cells, which are crucial for tumor proliferation . This study emphasized the role of PARG inhibition in sensitizing cells to replication stress.
  • Combination Therapy: In a notable case study, combining this compound with IR resulted in enhanced cytotoxicity in ovarian cancer models, suggesting its potential as part of a combination therapy regimen for more effective cancer treatment .
  • Gene Expression Analysis: Quantitative real-time PCR assays have shown that treatment with this compound alters the expression levels of genes associated with DNA repair mechanisms, further supporting its role as a potent PARG inhibitor .

Future Directions and Therapeutic Implications

The promising results from preclinical studies suggest that this compound could play a significant role in the development of novel cancer therapies. Future research should focus on:

  • Clinical Trials: Conducting clinical trials to evaluate the safety and efficacy of this compound in human subjects.
  • Mechanistic Studies: Further elucidating the molecular mechanisms by which this compound enhances sensitivity to DNA damage.
  • Combination Strategies: Exploring its use in combination with other targeted therapies or immunotherapies to maximize treatment outcomes.

作用机制

JA2131 通过抑制聚(ADP 核糖)糖基水解酶 (PARG) 发挥作用,PARG 是一种参与调节聚(ADP 核糖)代谢的酶。通过抑制 PARG,this compound 诱导聚(ADP 核糖)聚合酶 1 (PARP1) 的超 PAR 化,导致复制叉停滞和癌细胞死亡。 所涉及的分子靶点和途径包括 DNA 损伤反应途径和复制叉稳定性的调节 .

相似化合物的比较

类似化合物

JA2131 的独特性

This compound 的独特性在于其对 PARG 抑制的高效性和选择性。 与其他类似化合物不同,this compound 已被证明能有效地诱导 PARP1 的超 PAR 化并使癌细胞对辐射诱导的 DNA 损伤敏感化,使其成为癌症研究和潜在治疗应用的宝贵工具 .

生物活性

JA2131 is a selective small molecule inhibitor of poly(ADP-ribose) glycohydrolase (PARG), a key enzyme involved in the regulation of poly(ADP-ribose) (PAR) metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to induce hyperPARylation and disrupt DNA repair mechanisms in tumor cells.

This compound functions by inhibiting PARG, leading to the accumulation of PAR chains, which are crucial for various cellular processes, including DNA repair and replication fork stability. The inhibition of PARG by this compound results in:

  • Increased PAR levels : This hyperPARylation can overwhelm the cellular machinery responsible for managing PAR, leading to replication fork stalling and ultimately cell death in cancer cells.
  • Replication fork defects : The compound has been shown to induce replication fork defects similar to those observed with PARG knockdown, thereby enhancing sensitivity to DNA damage .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that this compound exhibits improved potency compared to its analogs due to specific interactions within the hPARG active site. Key findings include:

  • Binding affinity : this compound has an IC50 value of 0.4 μM, significantly more potent than other analogs such as JA2120, which has an IC50 of 25.7 μM .
  • Molecular interactions : The presence of a terminal morpholine group enhances the compound's interaction with hPARG, facilitating stronger binding and inhibitory effects. The 6′-thiocarbonyl group is critical for maintaining potency, as substituting it with a carbonyl drastically reduces activity .

Table 1: Biological Activity of this compound

Parameter Value Notes
IC50 (this compound)0.4 μMIndicates high potency against hPARG
IC50 (JA2120)25.7 μMComparison with another analog
Induction of hyperPARylationYesLeads to replication fork stalling
Effect on cancer cellsSignificantInduces cell death in PARG-dependent tumor cells

Case Study: Cancer Cell Lines

In studies involving various cancer cell lines, this compound demonstrated significant cytotoxic effects, particularly in cells deficient in homologous recombination repair mechanisms. For instance:

  • Cell Line Sensitivity : PARG-deficient tumor cells exhibited increased sensitivity to this compound treatment, highlighting the potential for targeted therapy in cancers with specific genetic vulnerabilities .
  • Mechanistic Insights : Research showed that treatment with this compound resulted in marked increases in γH2AX foci formation, a marker of DNA damage response, indicating effective induction of DNA damage through PARG inhibition .

Future Implications

The biological activity of this compound underscores its potential role as a therapeutic agent in oncology. By selectively targeting PARG, it may enhance the efficacy of existing treatments, particularly PARP inhibitors, through a synergistic mechanism that exploits the vulnerabilities of cancer cells under replication stress conditions.

属性

IUPAC Name

1,3-dimethyl-8-(2-morpholin-4-ylethylsulfanyl)-6-sulfanylidene-7H-purin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2S2/c1-16-10-9(11(21)17(2)13(16)19)14-12(15-10)22-8-5-18-3-6-20-7-4-18/h3-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNSOGDMSSHQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=S)N(C1=O)C)NC(=N2)SCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402359
Record name NSC98003
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6505-99-3
Record name NSC98003
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98003
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC98003
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JA2131
Reactant of Route 2
Reactant of Route 2
JA2131
Reactant of Route 3
JA2131
Reactant of Route 4
JA2131
Reactant of Route 5
Reactant of Route 5
JA2131
Reactant of Route 6
Reactant of Route 6
JA2131

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。